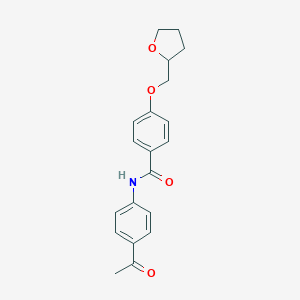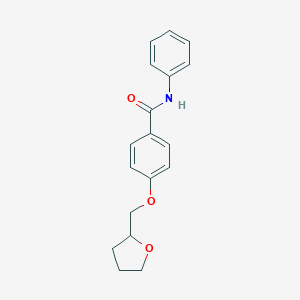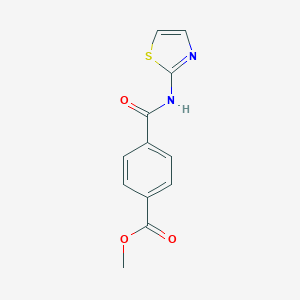![molecular formula C18H20BrNO2 B250535 2-[(1-bromo-2-naphthyl)oxy]-N-cyclohexylacetamide](/img/structure/B250535.png)
2-[(1-bromo-2-naphthyl)oxy]-N-cyclohexylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-bromo-2-naphthyl)oxy]-N-cyclohexylacetamide, also known as BNOX, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BNOX is a derivative of N-acylarylhydroxylamines, which have been found to exhibit anti-inflammatory and analgesic properties.
Applications De Recherche Scientifique
2-[(1-bromo-2-naphthyl)oxy]-N-cyclohexylacetamide has been found to have potential therapeutic applications in various fields of research, including cancer treatment, neuroprotection, and anti-inflammatory therapy. In cancer treatment, 2-[(1-bromo-2-naphthyl)oxy]-N-cyclohexylacetamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In neuroprotection, 2-[(1-bromo-2-naphthyl)oxy]-N-cyclohexylacetamide has been found to protect neurons from oxidative stress and reduce inflammation, making it a potential therapy for neurodegenerative diseases such as Alzheimer's and Parkinson's. In anti-inflammatory therapy, 2-[(1-bromo-2-naphthyl)oxy]-N-cyclohexylacetamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, making it a potential therapy for inflammatory diseases such as arthritis and asthma.
Mécanisme D'action
The mechanism of action of 2-[(1-bromo-2-naphthyl)oxy]-N-cyclohexylacetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation and cell proliferation. 2-[(1-bromo-2-naphthyl)oxy]-N-cyclohexylacetamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. 2-[(1-bromo-2-naphthyl)oxy]-N-cyclohexylacetamide has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and cell proliferation.
Biochemical and Physiological Effects:
2-[(1-bromo-2-naphthyl)oxy]-N-cyclohexylacetamide has been found to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-cancer properties. 2-[(1-bromo-2-naphthyl)oxy]-N-cyclohexylacetamide has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), thereby reducing inflammation. 2-[(1-bromo-2-naphthyl)oxy]-N-cyclohexylacetamide has also been found to reduce pain by inhibiting the activity of COX-2, which is involved in the production of pain-inducing prostaglandins. In cancer cells, 2-[(1-bromo-2-naphthyl)oxy]-N-cyclohexylacetamide has been found to induce apoptosis and inhibit cell proliferation, making it a potential therapy for cancer.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(1-bromo-2-naphthyl)oxy]-N-cyclohexylacetamide has several advantages for lab experiments, including its high purity and yield, making it a suitable compound for scientific research. 2-[(1-bromo-2-naphthyl)oxy]-N-cyclohexylacetamide has also been found to have low toxicity, making it a safe compound to work with. However, the limitations of 2-[(1-bromo-2-naphthyl)oxy]-N-cyclohexylacetamide include its limited solubility in water, which may affect its bioavailability and efficacy in vivo. Additionally, the mechanism of action of 2-[(1-bromo-2-naphthyl)oxy]-N-cyclohexylacetamide is not fully understood, which may limit its potential therapeutic applications.
Orientations Futures
There are several future directions for 2-[(1-bromo-2-naphthyl)oxy]-N-cyclohexylacetamide research, including further elucidation of its mechanism of action, optimization of its synthesis method, and exploration of its therapeutic applications in various fields. Future research may also focus on the development of 2-[(1-bromo-2-naphthyl)oxy]-N-cyclohexylacetamide derivatives with improved solubility and efficacy in vivo. Additionally, the potential use of 2-[(1-bromo-2-naphthyl)oxy]-N-cyclohexylacetamide in combination therapy with other drugs may be explored to enhance its therapeutic effects. Overall, 2-[(1-bromo-2-naphthyl)oxy]-N-cyclohexylacetamide has shown promising potential as a therapeutic compound, and further research is needed to fully understand its potential applications.
Méthodes De Synthèse
2-[(1-bromo-2-naphthyl)oxy]-N-cyclohexylacetamide can be synthesized using a multistep process that involves the reaction of 1-bromo-2-naphthol with cyclohexylamine to form the intermediate, 2-(1-bromo-2-naphthoxy)-N-cyclohexylacetamide. This intermediate is then subjected to a series of reactions, including reduction and acylation, to produce the final product, 2-[(1-bromo-2-naphthyl)oxy]-N-cyclohexylacetamide. The synthesis of 2-[(1-bromo-2-naphthyl)oxy]-N-cyclohexylacetamide has been optimized to yield high purity and high yield, making it a suitable compound for scientific research.
Propriétés
Formule moléculaire |
C18H20BrNO2 |
|---|---|
Poids moléculaire |
362.3 g/mol |
Nom IUPAC |
2-(1-bromonaphthalen-2-yl)oxy-N-cyclohexylacetamide |
InChI |
InChI=1S/C18H20BrNO2/c19-18-15-9-5-4-6-13(15)10-11-16(18)22-12-17(21)20-14-7-2-1-3-8-14/h4-6,9-11,14H,1-3,7-8,12H2,(H,20,21) |
Clé InChI |
FFNZSXVQLXOIIQ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)COC2=C(C3=CC=CC=C3C=C2)Br |
SMILES canonique |
C1CCC(CC1)NC(=O)COC2=C(C3=CC=CC=C3C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-allyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250456.png)

![N-[5-(butyrylamino)-2-chlorophenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250463.png)
![Methyl 4-({2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate](/img/structure/B250464.png)
![Methyl 4-{[3-(propanoylamino)phenyl]carbamoyl}benzoate](/img/structure/B250465.png)
![Methyl 4-{[3-(acetylamino)anilino]carbonyl}benzoate](/img/structure/B250467.png)
![Methyl 3-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamoyl)benzoate](/img/structure/B250468.png)

![Methyl 4-{[4-(acetylamino)anilino]carbonyl}benzoate](/img/structure/B250471.png)
![Methyl 4-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate](/img/structure/B250473.png)
![N-(sec-butyl)-3-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B250475.png)
![2-fluoro-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B250478.png)
![3-{[(2-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B250479.png)